molecular formula C10H15NO4 B6174426 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid CAS No. 2613383-04-1

1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid

Cat. No.: B6174426
CAS No.: 2613383-04-1
M. Wt: 213.2
InChI Key:
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Description

1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strained structure and reactivity. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid undergoes several types of reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium borohydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the azetidine ring can yield halogenated azetidine derivatives .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid involves the reactivity of the azetidine ring and the protective nature of the Boc group. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations. The azetidine ring’s strained structure makes it highly reactive, enabling various chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is unique due to the presence of the methylidene group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other Boc-protected compounds that may lack this feature .

Properties

CAS No.

2613383-04-1

Molecular Formula

C10H15NO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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